molecular formula C5H12N4 B15238621 6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Katalognummer: B15238621
Molekulargewicht: 128.18 g/mol
InChI-Schlüssel: SWAJPWLQYXQMRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring with an aminomethyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a carbonyl compound, followed by cyclization to form the pyrimidine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce alkyl or acyl groups .

Wissenschaftliche Forschungsanwendungen

6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to form stable complexes with various targets makes it particularly valuable in drug development and biochemical research .

Eigenschaften

Molekularformel

C5H12N4

Molekulargewicht

128.18 g/mol

IUPAC-Name

6-(aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C5H12N4/c6-3-4-1-2-8-5(7)9-4/h4H,1-3,6H2,(H3,7,8,9)

InChI-Schlüssel

SWAJPWLQYXQMRO-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(NC1CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.